molecular formula C23H23FN2O2 B2642092 1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361758-58-7

1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2642092
CAS RN: 2361758-58-7
M. Wt: 378.447
InChI Key: JRHYJLLEOQEMQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the assembly of its core indole and piperidine moieties. Researchers have employed metal-catalyzed reactions to construct key structural motifs. For instance, asymmetric hydrogenation of a precursor led to the formation of ®2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, which could be efficiently converted to the antidepressant drug ®-(−)-thiazesim . These synthetic pathways are crucial for producing sufficient quantities for further investigation.


Molecular Structure Analysis

The molecular structure of 1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one reveals a fascinating interplay of aromatic rings, carbonyl groups, and a piperidine ring. The benzo[d][1,3]dioxol-5-yl substituent adds complexity and may contribute to its biological activity .

Mechanism of Action

Although detailed studies on the mechanism of action are scarce, we can hypothesize that 1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one interacts with neurotransmitter systems in the central nervous system (CNS). Its structural features may allow modulation of monoamine neurotransmitters (noradrenaline, dopamine, and serotonin), which play a crucial role in mood regulation .

properties

IUPAC Name

1-[4-[5-(3-fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c1-2-22(27)25-11-8-16(9-12-25)23(28)26-13-10-19-14-18(6-7-21(19)26)17-4-3-5-20(24)15-17/h2-7,14-16H,1,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYJLLEOQEMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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